molecular formula C18F15P B075049 Tris(pentafluorophenyl)phosphine CAS No. 1259-35-4

Tris(pentafluorophenyl)phosphine

Cat. No. B075049
CAS RN: 1259-35-4
M. Wt: 532.1 g/mol
InChI Key: FQLSDFNKTNBQLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tris(pentafluorophenyl)phosphine and related compounds typically involves nucleophile-mediated reactions. One method for synthesizing tris(perfluoroalkyl)phosphines, which can be considered analogs of tris(pentafluorophenyl)phosphine, uses perfluoroalkyltrimethylsilanes with triphenylphosphite. This approach demonstrates the versatility in synthesizing pentafluorophenyl-containing phosphines and their potential for tunability as ligands (Murphy-Jolly, Lewis, & Caffyn, 2005).

Molecular Structure Analysis

Structural studies on tris(pentafluorophenyl)phosphine and its complexes have shown that these compounds can form stable configurations with metals, illustrating the compound's role in coordination chemistry. For example, tris(pentafluorophenyl)phosphine complexes with iridium have been described, with crystal structure analysis providing insights into their molecular structure (Holloway et al., 1996).

Chemical Reactions and Properties

Tris(pentafluorophenyl)phosphine participates in various chemical reactions, demonstrating its versatility as a ligand and a reactant. It is known to undergo oxidation reactions with bis(trifluoromethyl)nitroxyl, leading to the formation of tris(pentafluorophenyl)phosphine oxide and other compounds. This reactivity underscores the chemical properties that make tris(pentafluorophenyl)phosphine of interest in synthetic chemistry (Ang & Lien, 1977).

Physical Properties Analysis

The physical properties of tris(pentafluorophenyl)phosphine, such as solubility, melting point, and stability, are crucial for its application in various domains. Although detailed physical property data specific to tris(pentafluorophenyl)phosphine were not directly provided in the sources, the studies on its synthesis, structure, and chemical reactions offer indirect insights into its behavior under different conditions.

Chemical Properties Analysis

The chemical properties of tris(pentafluorophenyl)phosphine, including its reactivity, Lewis acidity, and ability to form complexes with a variety of metals, make it a compound of significant interest. Its use as an electrolyte additive in lithium-ion batteries to improve cycling performance and as a flame-retardant additive indicates its wide range of applications (Xu et al., 2012; Xu et al., 2014).

Scientific Research Applications

  • Electrolyte Additive for High Voltage Li-ion Batteries : Xu et al. (2012) found that tris(pentafluorophenyl)phosphine improves the cycling performance of high voltage lithium-ion batteries by forming a protective film on the electrode, contributing to performance enhancement (Xu, Liu, Li, Li, Hu, & Li, 2012).

  • Oxidation Reactions : Ang and Lien (1977) studied the oxidation of tris(pentafluorophenyl)phosphine by bis(trifluoromethyl)nitroxyl, leading to the formation of tris(pentafluorophenyl)phosphine oxide (Ang & Lien, 1977).

  • Reaction with Ethylmagnesium Bromide : Sicree and Tamborski (1992) reported the cleavage of pentafluorophenyl-phosphorus bonds by ethylmagnesium bromide, indicating potential applications in synthetic chemistry (Sicree & Tamborski, 1992).

  • Antibacterial Activity : Babarbi et al. (2015) synthesized fluorinated phosphonium iodide derivatives using tris(pentafluorophenyl)phosphine and found significant antibacterial activity against various bacteria (Babarbi, Haffas, Guerri, & Sekhri, 2015).

  • Flame-Retarding Additive in Li-ion Batteries : Xu et al. (2014) identified the dual functionality of tris(pentafluorophenyl)phosphine as a flame-retarding and sacrificial oxidation additive in lithium-ion batteries (Xu, Liang, Li, Xing, Wang, & Li, 2014).

  • Nucleophilic Substitution Reactions : Hanna and Miller (1979) studied the reactions of tris(pentafluorophenyl)phosphine with various nucleophiles, leading to the replacement of para fluorines or C—P bond rupture (Hanna & Miller, 1979).

Safety And Hazards

Tris(pentafluorophenyl)phosphine is classified as a skin irritant, eye irritant, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .

Future Directions

Tris(pentafluorophenyl)phosphine has been used as an additive for high voltage batteries . It has also been used as a ligand in the synthesis of various transition metal complexes . Future research may explore its potential uses in other applications.

properties

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLSDFNKTNBQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18F15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154988
Record name Tris(pentafluorophenyl)phosphine
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Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(pentafluorophenyl)phosphine

CAS RN

1259-35-4
Record name Tris(pentafluorophenyl)phosphine
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Record name Tris(pentafluorophenyl)phosphine
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Record name Tris(pentafluorophenyl)phosphine
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Record name Tris(pentafluorophenyl)phosphine
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Record name Tris(pentafluorophenyl)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
459
Citations
KD Wagner, N Dahmen, E Dinjus - Journal of Chemical & …, 2000 - ACS Publications
The solubility of the solid substances triphenylphosphine P(C 6 H 5 ) 3 , tris(p-fluorophenyl)phosphine P(C 6 H 4 F) 3 , tris(pentafluorophenyl)phosphine P(C 6 F 5 ) 3 , and tris(p-…
Number of citations: 54 pubs.acs.org
M Xu, Y Liu, B Li, W Li, X Li, S Hu - Electrochemistry communications, 2012 - Elsevier
Tris (pentafluorophenyl) phosphine (TPFPP) is used as an electrolyte additive to improve the cycling performance of high voltage (~5V) lithium-ion battery. The electrochemical …
Number of citations: 134 www.sciencedirect.com
M Xu, Y Liang, B Li, L Xing, Y Wang, W Li - Materials Chemistry and …, 2014 - Elsevier
Tris (pentafluorophenyl) phosphine (TPFPP) additive possesses a dual functionality. The first of which is aimed at decreasing the flammability of the electrolyte, while the second is …
Number of citations: 22 www.sciencedirect.com
R Meijboom, A Muller, A Roodt - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, trans-[RhCl(C18F15P)2(CO)], crystallizes with one independent molecule in the asymmetric unit. Important geometric parameters are Rh—P = 2.2797 (14) and …
Number of citations: 5 scripts.iucr.org
LA Wall, RE Donadio, WJ Pummer - Journal of the American …, 1960 - ACS Publications
The completely fiuorinated organo-metalloid compounds, tetrakis-(pentafluorophenyl)-silane, tris-(pentafluorophenyl)" phosphine and tris-(pentafluorophenyl)-phosphine oxide …
Number of citations: 109 pubs.acs.org
HR Hanna - 1977 - dr.library.brocku.ca
The reaction of tris(pentafluorophenyl)phosphine [5] with the nucleophiles dimethyl formamide (DMF), hexamethylphosphoric triamide (HMPA), diethyl formamide (DEF), …
Number of citations: 6 dr.library.brocku.ca
SH Shin - Bulletin of the Korean Chemical Society, 2005 - koreascience.kr
Tris-(pentafluorophenyl)phosphine Gold(I) Complexes as New Highly Efficient Catalysts for the Oxycarbonylation of Homopropargyl Carbonates -Bulletin of the Korean Chemical Society | Korea …
Number of citations: 52 koreascience.kr
A Karipides, CM Cosio - Acta Crystallographica Section C: Crystal …, 1989 - scripts.iucr.org
(IUCr) Structure of tris(pentafluorophenyl)phosphine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 45 …
Number of citations: 22 scripts.iucr.org
HJ Emeleus, JM Miller - Journal of Inorganic and Nuclear Chemistry, 1966 - Elsevier
However, sulphur did not react with tris (pentafluorophenyl) phosphine on refluxing in benzene. Tris (pentafluorophenyl) phosphine sulphide is a white solid, melting after purification at …
Number of citations: 25 www.sciencedirect.com
F Han, L Wang - IOP Conference Series: Earth and …, 2021 - iopscience.iop.org
2, 2', 7, 7'-Tetrakis [N, N-di (4-methoxyphenyl) amino]-9, 9'-spirobifluorene (spiro-OMeTAD) is the most versatile hole transporting material in nip type perovskite solar cell (PSC). Among …
Number of citations: 3 iopscience.iop.org

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